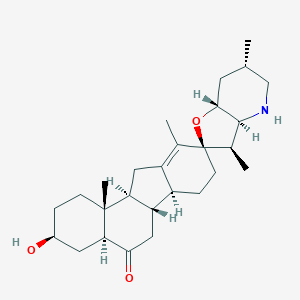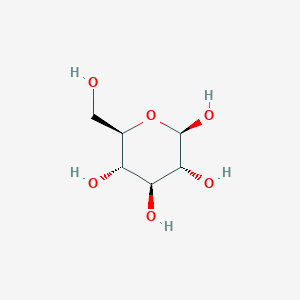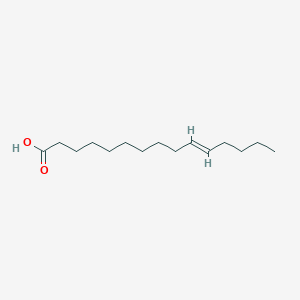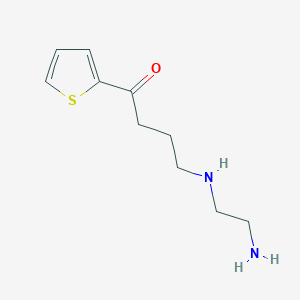
3-Hydroxydocosanoic acid
Vue d'ensemble
Description
Acide docosanoïque 3-hydroxy: Acide béhénique 3-hydroxy ou Acide docosanoïque β-hydroxy ) est un acide gras saturé à très longue chaîne ayant la formule chimique C22H44O3. On le trouve dans divers contextes biologiques, notamment les lipopolysaccharides de certaines bactéries et espèces de levures .
Méthodes De Préparation
Voies de synthèse:: Les voies de synthèse de l'acide docosanoïque 3-hydroxy impliquent l'hydroxylation de l'acide docosanoïque saturé à 22 carbones (C22:0)
Production industrielle:: Les méthodes de production industrielle de l'acide docosanoïque 3-hydroxy ne sont pas largement documentées. Les recherches sur la biosynthèse microbienne et l'ingénierie métabolique peuvent fournir des informations sur la production à grande échelle.
Analyse Des Réactions Chimiques
Réactions:: L'acide docosanoïque 3-hydroxy peut subir diverses réactions chimiques, notamment:
Oxydation: Les processus oxydatifs peuvent conduire à la formation d'hydroperoxydes ou d'autres dérivés oxygénés.
Réduction: Les réactions de réduction peuvent produire des acides gras saturés ou des alcools.
Substitution: Les réactions de substitution peuvent modifier les groupes fonctionnels sur la chaîne d'acides gras.
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).
Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution: Divers réactifs (par exemple, les halogènes, les agents alkylants) peuvent induire des réactions de substitution.
Principaux produits:: Les principaux produits formés au cours de ces réactions dépendent des conditions de réaction spécifiques et de la position du groupe hydroxyle.
4. Applications de recherche scientifique
L'acide docosanoïque 3-hydroxy a des applications diverses:
Immunologie & Inflammation: On le trouve dans les lipopolysaccharides et il peut jouer un rôle dans les réponses immunitaires.
Métabolisme: En tant que métabolite acyl-CoA, il participe aux voies d'élongation des acides gras.
Signalisation biologique: Il agit comme un agoniste du récepteur orphelin GPR109B, affectant les niveaux de calcium intracellulaire dans les neutrophiles.
5. Mécanisme d'action
Le mécanisme exact par lequel l'acide docosanoïque 3-hydroxy exerce ses effets reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires spécifiques et des voies de signalisation.
Applications De Recherche Scientifique
3-hydroxy Docosanoic Acid has diverse applications:
Immunology & Inflammation: It is found in lipopolysaccharides and may play a role in immune responses.
Metabolism: As an acyl-CoA metabolite, it participates in fatty acid elongation pathways.
Biological Signaling: It acts as an agonist for the orphan receptor GPR109B, affecting intracellular calcium levels in neutrophils.
Mécanisme D'action
The exact mechanism by which 3-hydroxy Docosanoic Acid exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
Bien que l'acide docosanoïque 3-hydroxy soit unique en raison de sa longue chaîne carbonée et de son groupe hydroxyle, d'autres composés similaires comprennent:
Acide docosahexaénoïque (DHA): Un acide gras oméga-3 polyinsaturé présent dans l'huile de poisson et les algues.
Acide béhénique: Un acide gras saturé contenant 22 carbones mais dépourvu du groupe hydroxyle.
Propriétés
IUPAC Name |
3-hydroxydocosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPWTPYWWUOMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415254 | |
| Record name | Docosanoic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89946-08-7 | |
| Record name | 3-Hydroxydocosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89946-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosanoic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the discovery of 3-hydroxydocosanoic acid in Chlamydia trachomatis LPS?
A: The identification of this compound (3-OH C22:0) within the LPS of Chlamydia trachomatis is notable because it marks the first instance of this specific fatty acid being found as a constituent of LPS []. This finding contributes to our understanding of the structural diversity of LPS molecules across different bacterial species. Further research is needed to determine the specific role of this compound in C. trachomatis LPS and whether it contributes to the bacterium's pathogenicity or host immune response.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)







![2-[(2-cyanoacetyl)amino]prop-2-enoic Acid](/img/structure/B163398.png)



